(5Z)-5-(5,7-dibromo-1-methyl-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one
CAS No.:
Cat. No.: VC17928756
Molecular Formula: C19H10Br2F3N3O2S
Molecular Weight: 561.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H10Br2F3N3O2S |
|---|---|
| Molecular Weight | 561.2 g/mol |
| IUPAC Name | (5Z)-5-(5,7-dibromo-1-methyl-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C19H10Br2F3N3O2S/c1-27-14-11(6-9(20)7-12(14)21)13(17(27)29)15-16(28)26-18(30-15)25-10-4-2-3-8(5-10)19(22,23)24/h2-7H,1H3,(H,25,26,28)/b15-13- |
| Standard InChI Key | GEKVCJDRFSAUNK-SQFISAMPSA-N |
| Isomeric SMILES | CN1C2=C(C=C(C=C2Br)Br)/C(=C/3\C(=O)NC(=NC4=CC=CC(=C4)C(F)(F)F)S3)/C1=O |
| Canonical SMILES | CN1C2=C(C=C(C=C2Br)Br)C(=C3C(=O)NC(=NC4=CC=CC(=C4)C(F)(F)F)S3)C1=O |
Introduction
Chemical Structure and Molecular Properties
The compound’s IUPAC name, (5Z)-5-(5,7-dibromo-1-methyl-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one, reflects its intricate architecture. Key structural features include:
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A 1-methyl-2-oxoindole moiety substituted with bromine atoms at positions 5 and 7.
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A thiazol-4-one ring fused to the indole via a conjugated enone system.
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A 3-(trifluoromethyl)anilino group at position 2 of the thiazole ring.
Table 1: Molecular and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₀Br₂F₃N₃O₂S | |
| Molecular Weight | 561.2 g/mol | |
| IUPAC Name | (5Z)-5-(5,7-dibromo-1-methyl-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one | |
| Canonical SMILES | CN1C2=C(C=C(C=C2Br)Br)C(=C3C(=O)NC(=NC4=CC=CC(=C4)C(F)(F)F)S3)C1=O | |
| Topological Polar Surface Area | 97.6 Ų (calculated) |
The Z-configuration of the exocyclic double bond (C5=C3) is critical for maintaining planarity and conjugation across the indole-thiazole system, as evidenced by its isomeric SMILES string. The trifluoromethyl group introduces strong electron-withdrawing effects, potentially enhancing binding affinity in biological targets .
Synthesis and Reaction Pathways
Synthesis of this compound involves multi-step protocols to assemble the indole-thiazole hybrid scaffold. Drawing from analogous methodologies in indole-thiazole chemistry , a plausible route includes:
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Indole Core Functionalization:
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Thiazole Ring Formation:
Table 2: Representative Synthetic Conditions for Analogous Compounds
While explicit yield data for this compound are unavailable, the above conditions reflect optimized protocols for structurally related systems .
Structural and Electronic Characterization
The compound’s electronic properties are influenced by its substituents:
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Bromine Atoms: Increase molecular weight and hydrophobicity, potentially improving membrane permeability .
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Trifluoromethyl Group: Enhances metabolic stability and electrostatic interactions with target proteins .
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Conjugated System: Facilitates π-π stacking and charge transfer, relevant for optoelectronic applications.
Spectroscopic Insights (Based on Analogues ):
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¹H NMR:
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Indole NH proton: δ 11.6–12.0 ppm (absent here due to N-methylation).
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Thiazole H5 singlet: δ 6.2–6.5 ppm (integration confirms Z-configuration).
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¹³C NMR:
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Thiazole C4 carbonyl: δ 167–170 ppm.
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Indole C2 carbonyl: δ 158–160 ppm.
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Biological Activity and Mechanistic Hypotheses
Although direct antimicrobial data for this compound are lacking, structurally similar 4-(indol-3-yl)thiazole-2-amines exhibit potent activity against Gram-positive bacteria (MIC: 0.06–1.88 mg/mL) . Key structure-activity relationships (SARs) suggest:
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Bromine Substitution: Enhances antibacterial potency by increasing lipophilicity and target binding .
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Trifluoromethyl Anilino Group: May inhibit bacterial enzymes like MurB or fungal CYP51, as seen in docking studies .
Table 3: Activity Trends in Related Compounds
| Substituent (Indole/Thiazole) | MIC (mg/mL) | Target Enzyme |
|---|---|---|
| 5-Cl, 2-NH₂ | 0.06–0.12 | MurB |
| 5-OMe, 2-NHCH₃ | 0.47–1.88 | CYP51 |
| 5,7-Br, 2-CF₃-C₆H₄NH | Inference | MurB/CYP51 |
The dual bromine and trifluoromethyl substituents in this compound may synergistically enhance binding to bacterial and fungal targets, though experimental validation is required.
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